molecular formula C9H10N2O2 B1294076 3-(3-Aminophenyl)-1,3-oxazolidin-2-one CAS No. 34232-43-4

3-(3-Aminophenyl)-1,3-oxazolidin-2-one

Cat. No.: B1294076
CAS No.: 34232-43-4
M. Wt: 178.19 g/mol
InChI Key: XUGIHVFCZIFYHH-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-1,3-oxazolidin-2-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-nitrophenyl isocyanate with ethylene glycol under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like palladium on carbon with hydrogen gas.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in 3-(3-Aminophenyl)-1,3-oxazolidin-2-one can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups on the phenyl ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Palladium on carbon with hydrogen gas or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives with different substituents.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: 3-(3-Aminophenyl)-1,3-oxazolidin-2-one is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    3-(4-Aminophenyl)-1,3-oxazolidin-2-one: Similar structure but with the amino group in the para position.

    3-(3-Nitrophenyl)-1,3-oxazolidin-2-one: Similar structure but with a nitro group instead of an amino group.

    3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness: 3-(3-Aminophenyl)-1,3-oxazolidin-2-one is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

3-(3-aminophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-7-2-1-3-8(6-7)11-4-5-13-9(11)12/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGIHVFCZIFYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649591
Record name 3-(3-Aminophenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34232-43-4
Record name 3-(3-Aminophenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-aminophenyl)-1,3-oxazolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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